molecular formula C7H4ClNO3 B1357114 3-Chloro-5-nitrobenzaldehyde CAS No. 22233-54-1

3-Chloro-5-nitrobenzaldehyde

Cat. No.: B1357114
CAS No.: 22233-54-1
M. Wt: 185.56 g/mol
InChI Key: KXGORBDLPVCCOJ-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4ClNO3. It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses and research applications. This compound is characterized by the presence of a chloro group at the third position and a nitro group at the fifth position on a benzaldehyde ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the nitration and chlorination of benzaldehyde derivatives. One common method involves the nitration of 3-chlorobenzaldehyde using nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 3-Chloro-5-aminobenzaldehyde.

    Oxidation: 3-Chloro-5-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-nitrobenzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrobenzaldehyde involves its reactivity with various chemical reagents. The nitro group is an electron-withdrawing group, which makes the benzaldehyde ring more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: Similar structure but with the chloro group at the second position.

    3-Chloro-2-nitrobenzaldehyde: Similar structure but with the nitro group at the second position.

    3-Nitrobenzaldehyde: Lacks the chloro group, only has the nitro group at the third position.

Uniqueness

3-Chloro-5-nitrobenzaldehyde is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

3-chloro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGORBDLPVCCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482321
Record name 3-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22233-54-1
Record name 3-Chloro-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22233-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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